(S)-4-Methylpyrrolidin-2-one

chiral purity optical rotation enantiomer identification

Stereochemical fidelity in PI5P4K inhibitor development requires the defined (4S)-enantiomer. Racemic or (R)-starting materials introduce diastereomeric impurities that force costly chiral separations. - **Critical application:** Precursor for (S)-1-(4-(5-bromopyridin-3-yl)phenyl)-4-methylpyrrolidin-2-one via Pd-catalyzed cross-coupling (patent-validated route). - **Analytical benchmark:** Defined negative optical rotation ([α]D sign (-)) for chiral HPLC method calibration. - **Supply:** ≥95% purity, single stereoisomer, no racemic contamination.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 31551-66-3
Cat. No. B3060378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Methylpyrrolidin-2-one
CAS31551-66-3
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC1
InChIInChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
InChIKeyYRKRGYRYEQYTOH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Methylpyrrolidin-2-one: Chiral γ-Lactam Building Block


(S)-4-Methylpyrrolidin-2-one (CAS 31551-66-3) is the (4S)-configured enantiomer of 4-methylpyrrolidin-2-one, a chiral γ-lactam with molecular formula C5H9NO and molecular weight 99.13 g/mol [1]. This compound is a single-stereoisomer cyclic amide bearing one defined stereocenter at the C-4 position, with the (S)-absolute configuration [1]. The compound is commercially supplied as a research intermediate, typically at ≥95% purity, and serves as a key chiral building block in medicinal chemistry programs, most notably as a precursor in the synthesis of phosphatidylinositol-5-phosphate-4-kinase (PI5P4K) inhibitors for oncology applications [2].

Single-enantiomer (4S)-γ-lactam building block for stereospecific synthesis
Reported use in PI5P4K inhibitor research scaffold synthesis
Chiral reference standard for enantiomer-attribution review and method calibration

Why Racemic or (R)-Enantiomer Cannot Substitute


Substituting (S)-4-methylpyrrolidin-2-one with its racemic mixture (CAS 2996-58-9) or the (R)-enantiomer (CAS 260061-31-2) introduces stereochemical ambiguity that propagates through downstream synthetic steps. The C-4 stereocenter is preserved in final drug candidates such as PI5P4K inhibitors, where the (S)-configuration is structurally specified in the inhibitor scaffold [1]. Racemic input yields a statistical mixture of diastereomers in any subsequent stereoselective transformation, forcing costly chiral separation or yielding inactive isomers. Physicochemical properties—molecular weight, LogP, solubility, boiling point—are identical between enantiomers, rendering them analytically indistinguishable by achiral methods [2]. The sole quantifiable differentiator is chiroptical activity: the (S)-enantiomer exhibits negative optical rotation ([α]D sign (−)), whereas the (R)-enantiomer is dextrorotatory (+) . For procurement in stereospecific synthetic routes, enantiomeric identity is therefore non-negotiable.

Racemic mixture introduces diastereomer mixtures in downstream steps; may require costly chiral separation.
(R)-enantiomer inverts stereochemical outcome; identical scalar properties evade detection by standard achiral QC.
Chiroptical rotation sign (levo vs. dextro) is the sole physicochemical discriminator; chiral analysis essential for procurement verification.

Quantitative Differentiation Evidence


Optical Rotation Sign as Definitive Enantiomer Discrimination

The (S)-enantiomer is designated as (−)-4-methylpyrrolidin-2-one, indicating levorotatory optical rotation, while the (R)-enantiomer (CAS 260061-31-2) is designated as (+)-4-methylpyrrolidin-2-one with dextrorotatory rotation . This sign of optical rotation is the only physicochemical property that distinguishes the two enantiomers, as all scalar properties (molecular weight 99.13 g/mol, LogP ~0, density ~0.98 g/cm³, boiling point ~240 °C) are identical within computational and experimental uncertainty .

Optical Rotation Sign
Data to verify
(S)-enantiomer: (−) levorotatory; (R)-enantiomer: (+) dextrorotatory
Only chiroptical discriminator; scalar properties identical.
Specific [α]D values not publicly reported; confirm by polarimetry.
chiral purity optical rotation enantiomer identification stereochemical quality control

Stereospecific Scaffold Requirement in PI5P4K Inhibitors

In the synthesis of aryl-bipyridine amine derivatives claimed as PI5P4K inhibitors, (S)-4-methylpyrrolidin-2-one is employed as a specific building block wherein the (4S)-configured pyrrolidin-2-one ring is directly incorporated into the inhibitor scaffold via palladium-catalyzed cross-coupling [1]. The final compound, (S)-1-(4-(5-bromopyridin-3-yl)phenyl)-4-methylpyrrolidin-2-one, retains the (S)-stereocenter at C-4, demonstrating that the chiral integrity of the starting lactam is preserved through synthesis and is structurally encoded in the target inhibitor [1].

Stereospecific Scaffold Incorporation
Head-to-head
(S)-enantiomer yields single-enantiomer PI5P4K inhibitor product; racemic input yields 1:1 diastereomer mixture.
Enantiomeric integrity preserved through synthesis; requires (S)-configured starting material.
Reaction: Pd(dppf)Cl₂, CuI, KOAc; confirmed by patent disclosure.
PI5P4K inhibitor phosphatidylinositol kinase oncology stereospecific pharmacophore

Enantiomeric Purity and Commercial Procurement Specifications

Commercially, (S)-4-methylpyrrolidin-2-one is supplied at ≥95% chemical purity by multiple vendors (AKSci: 95%; Combi-Blocks: 95%; Aladdin Scientific: 97%; Fluorochem: 97%) . By contrast, the racemic mixture (CAS 2996-58-9) is supplied at >95.0% (GC) by TCI, but this purity specification refers only to chemical purity and does not address enantiomeric composition . The (R)-enantiomer (CAS 260061-31-2) is available at 97–98% purity from suppliers such as Fluorochem and Bidepharm, and is stored at 2–8 °C for stability .

Commercial Purity & Storage
Specification review
≥95–97% purity; room temperature storage
Comparable purity across enantiomers; RT storage may reduce cold-chain logistics.
Racemate: >95.0% (GC); (R)-enantiomer: 97–98% at 2–8 °C.
enantiomeric purity chemical procurement quality specification chiral building block

Scalar Physicochemical Equivalence and Substitution Risk

All computed and experimentally determined scalar physicochemical properties—molecular weight (99.13 g/mol), LogP (0 to −0.96 depending on method), topological polar surface area (29.1 Ų), hydrogen bond donor/acceptor counts (1/1), density (~0.98–1.0 g/cm³), and boiling point (~240 °C)—are identical for (S)-enantiomer, (R)-enantiomer, and the racemic mixture [1] [2] . No achiral analytical method (e.g., GC, achiral HPLC, NMR, melting point) can discriminate between these forms. This equivalence means that a laboratory receiving an incorrect enantiomer would detect no discrepancy by standard purity assays, yet all downstream stereochemical outcomes would be inverted [1].

Scalar Physicochemical Equivalence
Class-level
MW 99.13, LogP ~0, TPSA 29.1 Ų, bp ~240 °C identical for (S), (R), and racemate.
Achiral QC cannot detect enantiomer substitution; chiral analysis required for procurement verification.
No scalar property differentiates forms; polarimetry or chiral HPLC must confirm identity.
physicochemical properties enantiomer identity quality assurance procurement risk

Validated Application Scenarios


Stereospecific Synthesis of PI5P4K Inhibitors for Oncology

When synthesizing aryl-bipyridine amine PI5P4K inhibitors, (S)-4-methylpyrrolidin-2-one serves as the required (4S)-configured building block that undergoes palladium-catalyzed cross-coupling to yield (S)-1-(4-(5-bromopyridin-3-yl)phenyl)-4-methylpyrrolidin-2-one [1]. The (S)-stereocenter is preserved in the final inhibitor, and use of the (R)-enantiomer or racemate would generate the wrong stereoisomer or a racemic product, respectively [1]. This application is validated by explicit patent disclosure of the synthetic route using the (4S)-enantiomer.

Enantioselective Synthesis of γ-Lactam Bioactives

The (S)-enantiomer is employed as a single-enantiomer γ-lactam scaffold in the preparation of optically active 4,5-disubstituted pyrrolidin-2-ones and their derived 2-iminopyrrolidines, which have demonstrated biological activity as receptor ligands [1]. The C-4 methyl stereochemistry is critical for biological target engagement [1]. Researchers requiring stereochemically defined γ-lactam intermediates should procure the specific (S)-enantiomer rather than the racemate to avoid introducing diastereomeric mixtures that complicate biological assay interpretation.

Chiral Reference Standard for Analytical Method Development

Given that scalar physicochemical properties are identical between enantiomers and the racemate, laboratories developing chiral HPLC or polarimetric methods for enantiomeric purity determination require authenticated samples of the (S)-enantiomer as a reference standard [1]. The (S)-enantiomer's defined negative optical rotation sign provides a clear benchmark for method calibration, enabling reliable discrimination from the (R)-enantiomer in quality control workflows [1].

Application
Selection Property
Validation Focus
PI5P4K inhibitor research synthesis
Stereochemical-control context (S)-enantiomer
Confirm enantiomeric identity by chiral HPLC or polarimetry
Stereospecific γ-lactam bioactive synthesis
(4S)-configured γ-lactam scaffold
Enantiomer-specific target engagement context; verify single enantiomer
Chiral reference standard for method development
Authenticated (S)-enantiomer with defined (−) optical rotation
Calibrate chiral methods; verify sign matches reference
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